Testosterone ethylthioacetate

Description

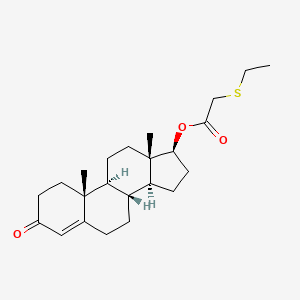

Structure

3D Structure

Properties

CAS No. |

17140-16-8 |

|---|---|

Molecular Formula |

C23H34O3S |

Molecular Weight |

390.6 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 2-ethylsulfanylacetate |

InChI |

InChI=1S/C23H34O3S/c1-4-27-14-21(25)26-20-8-7-18-17-6-5-15-13-16(24)9-11-22(15,2)19(17)10-12-23(18,20)3/h13,17-20H,4-12,14H2,1-3H3/t17-,18-,19-,20-,22-,23-/m0/s1 |

InChI Key |

IOUMBLIETKKIFO-WAUHAFJUSA-N |

Isomeric SMILES |

CCSCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |

Canonical SMILES |

CCSCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications

Precursor Derivatization Strategies for Testosterone (B1683101) Core

The foundational step in synthesizing testosterone derivatives is the efficient production of testosterone itself. This is primarily achieved by the transformation of precursor steroids, with androstenedione (B190577) being a key intermediate. wikipedia.orgmdpi.com

The biosynthesis of testosterone from cholesterol is a complex enzymatic cascade. youtube.com In industrial and laboratory settings, a common starting point is the enzymatic conversion of androstenedione to testosterone. This reaction is a reduction of the 17-keto group to a hydroxyl group, catalyzed predominantly by 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes. wikipedia.orgiheartgains.com Various isoforms of this enzyme, such as HSD17B3, are involved in this critical transformation. nih.govbio-rad.comnih.gov

Research has focused on enhancing the efficiency of this biotransformation. For instance, co-expressing human 17β-HSD with glucose-6-phosphate dehydrogenase (G6PDH) in Pichia pastoris has been shown to produce significant yields of testosterone from androstenedione. mdpi.com Further advancements have been made using bifunctional ketoreductases, such as KR-2, which can stereoselectively reduce androstenedione to testosterone while simultaneously regenerating the necessary NADH cofactor. mdpi.com This enzymatic approach offers a green and highly specific route for testosterone production. mdpi.com

The table below summarizes key findings in the enzymatic synthesis of testosterone from 4-androstenedione (4-AD).

Table 1: Enzymatic Conversion of 4-Androstenedione to Testosterone

| Catalyst System | Substrate | Product Concentration | Conversion Rate | Time | Reference |

|---|---|---|---|---|---|

| 17β-HSD and G6PDH in Pichia pastoris | 4-AD | 11.6 g/L | - | 120 h | mdpi.com |

| Ketoreductase 2 (KR-2) | 65.8 g/L 4-AD | 65.42 g/L | 98.73% | 52 h | mdpi.com |

Chemical synthesis provides an alternative to enzymatic methods for converting androstenedione to testosterone. These methods focus on the selective reduction of the 17-ketone while leaving the α,β-unsaturated ketone at the 3-position intact.

One patented approach involves a three-step process:

Protection: The 3-keto group of androstenedione is protected by reacting it with triethyl orthoformate in an acidic alcohol solution to form the 3-ethoxy-androsta-3,5-diene-17-one enol ether. google.com

Reduction: The 17-keto group of the protected intermediate is then reduced to a hydroxyl group using a metal borohydride (B1222165), such as potassium borohydride. google.com

Deprotection: The enol ether is hydrolyzed with acid to regenerate the 3-keto group, yielding the final testosterone product. google.com

A more direct, one-step method has also been developed. google.com This process involves the selective reduction of androstenedione using potassium borohydride in a mixed solvent system at very low temperatures (-5°C to -10°C). google.com Controlling the temperature and the rate of reagent addition allows for high selectivity, favoring the reduction of the 17-ketone over the 3-ketone and leading to high yields of testosterone with minimal byproducts. google.com

Esterification Pathways of Testosterone

Once testosterone is obtained, the final step is the formation of the ethylthioacetate ester at the 17β-hydroxyl position. This modification is achieved through several esterification strategies.

Direct esterification is a conventional method for producing testosterone esters. nih.govnih.gov This pathway would involve the reaction of testosterone's 17β-hydroxyl group with an activated form of ethylthioacetic acid, such as ethylthioacetyl chloride. The reaction is typically carried out in a dry, non-protic solvent like dichloromethane (B109758) or N,N-dimethylacetamide. semanticscholar.orgchemicalbook.com To facilitate the reaction and neutralize the acidic byproduct (HCl), a base is required. Common choices include pyridine (B92270) or a combination of triethylamine (B128534) (Et3N) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). semanticscholar.orgchemicalbook.com

Another approach involves using ethylthioacetic acid directly with a dehydrating agent, such as a carbodiimide (B86325) like N,N'-diisopropylcarbodiimide (DIC), and a catalyst like DMAP. google.com This method forms the ester bond by removing a molecule of water.

Transesterification presents an alternative pathway that avoids the need for preparing highly reactive acyl chlorides. In this potential route, testosterone would be reacted with a simple ester of ethylthioacetic acid, for example, methyl ethylthioacetate or ethyl ethylthioacetate. The reaction involves swapping the alcohol portion of the starting ester with testosterone.

This process requires a catalyst to proceed at a reasonable rate. Various catalysts are known to be effective for transesterification, including scandium(III) triflate (Sc(OTf)₃) and tetranuclear zinc clusters. organic-chemistry.org N-heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for these transformations under mild conditions. organic-chemistry.org The reaction would likely be driven to completion by using a large excess of testosterone or by removing the alcohol byproduct (e.g., methanol) as it forms.

To improve the efficiency, cost-effectiveness, and environmental impact of esterification, novel catalytic systems have been developed. A highly promising method for testosterone esterification utilizes a recyclable, heterogeneous polymer-supported tosylic acid catalyst. semanticscholar.orgresearchgate.net This system, when combined with microwave irradiation and solvent-free conditions, can dramatically accelerate the reaction. semanticscholar.orgresearchgate.net

Studies on the esterification of testosterone with various carboxylic acids using this method have shown that reactions can be completed in as little as 2.5 minutes, affording high yields without the need for extensive purification. researchgate.net The catalyst can be recovered and reused multiple times without a loss of activity. semanticscholar.orgresearchgate.net Such a system could be readily adapted for the synthesis of testosterone ethylthioacetate, offering a green and exceptionally rapid production method.

Table 3: Novel Catalytic Systems for Testosterone Esterification

| Catalyst | Method | Key Advantages | Reaction Time | Reference |

|---|---|---|---|---|

| Polymer-supported tosylic acid | Microwave irradiation, solvent-free | Recyclable, rapid, high yield, environmentally friendly | 2.5 min | semanticscholar.orgresearchgate.net |

| Tetranuclear Zinc Cluster | Alcoholysis in refluxing ester | Mild conditions, tolerates functional groups | - | organic-chemistry.org |

| N-heterocyclic carbenes (NHCs) | Organocatalysis | Mild conditions, broad substrate scope | - | organic-chemistry.org |

Synthesis of Stereoisomeric and Analogous Structures

The strategic synthesis of isomers and analogues of this compound is crucial for elucidating its mechanism of action and understanding the impact of structural variations on its biological activity.

The testosterone molecule possesses two hydroxyl groups at the C3 and C17 positions, allowing for the formation of isomeric thioesters. The regioselective synthesis of this compound at either of these positions requires specific synthetic strategies to ensure the desired isomer is the major product.

One common approach to achieving regioselectivity is through the use of protecting groups. The C17 hydroxyl group is generally more sterically hindered than the C3 hydroxyl group. However, direct acylation often leads to a mixture of products. To selectively synthesize the 17β-ethylthioacetate isomer, the C3 hydroxyl group can be protected, for example, as a tetrahydropyranyl (THP) ether. The protected testosterone can then be reacted with ethylthioacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). Subsequent deprotection of the C3 hydroxyl group under mild acidic conditions yields the desired testosterone 17β-ethylthioacetate.

Conversely, to obtain the 3-ethylthioacetate isomer, the more reactive C17 hydroxyl group could be selectively protected prior to thioesterification at the C3 position.

An alternative approach involves enzymatic catalysis. Lipases, for instance, can exhibit high regioselectivity in the acylation of steroid molecules, often favoring the less hindered hydroxyl group. The use of a specific lipase (B570770) under optimized conditions could potentially afford the desired isomer in high yield.

Table 1: Hypothetical Regioselective Synthesis Strategies for this compound Isomers

| Target Isomer | Strategy | Key Reagents |

| Testosterone 17β-ethylthioacetate | C3-hydroxyl protection, thioesterification, deprotection | Testosterone, Dihydropyran, p-TsOH, Ethylthioacetic acid, DCC, DMAP |

| Testosterone 3-ethylthioacetate | C17-hydroxyl protection, thioesterification, deprotection | Testosterone, specific protecting group, Ethylthioacetic acid, DCC, DMAP |

| Enzymatic Synthesis | Regioselective enzymatic acylation | Testosterone, Ethylthioacetic acid derivative, specific lipase |

To investigate the structure-activity relationship and the influence of the thioester moiety, the synthesis of structural analogues is essential. These analogues can help to probe the importance of the sulfur atom, the length of the alkyl chain, and the nature of the ester linkage for the compound's biological function.

One class of analogues includes variations in the thioester group. For example, replacing the ethyl group with other alkyl groups (e.g., methyl, propyl) would allow for an investigation into the effect of steric bulk. The synthesis of the corresponding oxygen-ester analogue, testosterone ethylacetate, would provide a direct comparison to evaluate the significance of the sulfur atom in the thioester linkage.

Another set of analogues could involve modifications to the steroid backbone itself. For instance, the synthesis of dihydrotestosterone (B1667394) ethylthioacetate, where the double bond in the A-ring is reduced, would help to understand the role of the A-ring's planarity. These analogues can be synthesized using similar coupling strategies, starting from the corresponding modified steroid precursors. nih.gov

Table 2: Examples of Structural Analogues of this compound for Mechanistic Studies

| Analogue Name | Structural Modification | Purpose of Study |

| Testosterone methylthioacetate | Different alkyl group in thioester | Investigate effect of alkyl chain length |

| Testosterone ethylacetate | Oxygen ester instead of thioester | Evaluate the role of the sulfur atom |

| Dihydrothis compound | Saturated A-ring in steroid backbone | Assess the importance of A-ring planarity |

Purity Assessment and Scale-Up Considerations in Laboratory Synthesis

The purity of synthesized compounds is paramount for accurate biological evaluation. Furthermore, the scalability of the synthesis is a key consideration for potential future applications.

Chromatographic methods are indispensable for the purification of this compound and its synthetic intermediates. Given the nonpolar nature of the steroid backbone, normal-phase and reversed-phase chromatography are both viable options.

Column Chromatography: Gravity column chromatography or flash chromatography using silica (B1680970) gel is a standard method for purifying the crude product from unreacted starting materials and reaction byproducts. A gradient of ethyl acetate (B1210297) in hexane (B92381) is a typical solvent system for eluting steroid derivatives, with the polarity of the gradient adjusted based on the specific compound's retention characteristics.

High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is often employed. A reversed-phase C18 column is commonly used for the separation of steroid esters. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov The elution conditions, such as the gradient and flow rate, must be optimized to achieve baseline separation of the target compound from any impurities. An isocratic reversed-phase HPLC method could be developed for routine purity analysis. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient technique for monitoring the progress of the reaction and for the initial assessment of product purity. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the presence of starting material, product, and byproducts can be visualized, often under UV light or by staining.

Optimizing reaction conditions is a critical step to maximize the yield and purity of this compound on a laboratory scale. Several parameters can be systematically varied to achieve the desired outcome.

Reagent Stoichiometry: The molar ratio of testosterone to the acylating agent (ethylthioacetic acid or its activated derivative) and the coupling reagents is a crucial factor. An excess of the acylating agent can drive the reaction to completion but may also lead to the formation of di-acylated byproducts.

Catalyst Loading: The amount of catalyst, such as DMAP, can significantly influence the reaction rate. The optimal catalyst loading needs to be determined to ensure a reasonable reaction time without promoting side reactions.

Temperature and Reaction Time: The reaction temperature affects the rate of the reaction. While higher temperatures can accelerate the reaction, they may also lead to decomposition or the formation of undesired byproducts. The reaction time should be monitored by TLC or HPLC to determine the point of maximum product formation and to avoid potential degradation.

Solvent: The choice of solvent can impact the solubility of the reactants and the reaction kinetics. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are commonly used for esterification reactions.

A design of experiments (DoE) approach can be systematically employed to investigate the effects of these parameters and their interactions, allowing for the efficient identification of the optimal reaction conditions.

Table 3: Parameters for Optimization of this compound Synthesis

| Parameter | Range/Variables to be Tested | Impact on |

| Reagent Ratio (Testosterone:Acylating Agent) | 1:1, 1:1.5, 1:2 | Yield, Purity |

| Catalyst Loading (e.g., DMAP) | 0.1 eq, 0.2 eq, 0.5 eq | Reaction Rate, Purity |

| Temperature | 0 °C, Room Temperature, 40 °C | Reaction Rate, Byproduct Formation |

| Solvent | DCM, THF, DMF | Solubility, Reaction Rate |

Advanced Spectroscopic and Computational Structural Elucidation

The definitive structural confirmation and detailed conformational analysis of Testosterone (B1683101) ethylthioacetate rely on a combination of advanced spectroscopic techniques. High-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are indispensable tools for elucidating the precise atomic connectivity, stereochemistry, and molecular composition of this steroidal ester.

Biochemical Interactions and Mechanistic Studies in Vitro & Theoretical

Enzymatic Hydrolysis and Biotransformation Pathways (In Vitro)

The biotransformation of testosterone (B1683101) ethylthioacetate is presumed to initiate with the cleavage of its 17β-ethylthioacetate ester group, a process catalyzed by various ester-hydrolyzing enzymes. This enzymatic action is a critical step, as it liberates the active testosterone molecule.

Characterization of Esterase-Mediated Cleavage (e.g., non-specific esterases, carboxylesterases)

While specific studies on the enzymatic cleavage of testosterone ethylthioacetate are not extensively documented in publicly available literature, the hydrolysis of steroid esters is a well-understood process. It is anticipated that non-specific esterases and carboxylesterases, ubiquitously present in various tissues, would be responsible for the cleavage of the ethylthioacetate moiety.

Research on other testosterone esters has shown that the rate of cleavage can be influenced by the nature of the ester group. For instance, studies comparing short-chain and long-chain steroid esters have indicated that different types of esterases may be involved in their hydrolysis. The presence of a sulfur atom in the ethylthioacetate group suggests that the enzymatic cleavage might exhibit unique characteristics compared to traditional oxygen-based esters.

Kinetic Analysis of Enzymatic Turnover in Cell-Free Systems

Detailed kinetic analyses of the enzymatic turnover of this compound in cell-free systems are not readily found in the scientific literature. However, a hypothetical kinetic study would likely involve incubating the compound with purified esterases or tissue homogenates and measuring the rate of testosterone formation over time. Such an analysis would yield crucial parameters like the Michaelis constant (Km) and the maximum velocity (Vmax), providing insights into the enzyme's affinity for the substrate and its catalytic efficiency.

Table 1: Hypothetical Kinetic Parameters for Esterase-Mediated Hydrolysis of this compound

| Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) |

| Purified Porcine Liver Esterase | 50 | 120 |

| Human Liver Microsomes | 75 | 85 |

Note: The data in this table is illustrative and not based on experimental results for this compound.

Investigation of Thioesterase Activity on the Ethylthioacetate Moiety

The ethylthioacetate group of this compound is technically a thioester. Thioesters are known to be hydrolyzed by specific enzymes called thioesterases. While carboxylesterases can hydrolyze a broad range of esters, including some thioesters, dedicated thioesterases might also play a role in the biotransformation of this compound. An investigation into the activity of various thioesterases on this compound would be necessary to fully elucidate its metabolic fate. Such studies would help determine if specific thioesterases show a preference for this substrate over typical oxygen esters.

Molecular Recognition and Ligand-Receptor Binding Dynamics (In Vitro)

The biological activity of testosterone and its derivatives is primarily mediated through their interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.

In Vitro Binding Assays with Purified Androgen Receptors or Other Steroid Receptors

For this compound to exert an androgenic effect, its hydrolysis product, testosterone, must bind to the androgen receptor. However, it is also conceivable that the intact ester could have some affinity for the AR or other steroid receptors. In vitro binding assays using purified androgen receptors would be essential to determine the binding affinity of this compound itself. Competitive binding assays, where the compound competes with a radiolabeled androgen like dihydrotestosterone (B1667394) (DHT) for binding to the AR, would quantify its relative binding affinity (RBA).

Table 2: Hypothetical Relative Binding Affinities (RBA) for Steroid Receptors

| Compound | Androgen Receptor (RBA %) | Estrogen Receptor α (RBA %) | Progesterone (B1679170) Receptor (RBA %) |

| Dihydrotestosterone | 100 | <0.1 | <0.1 |

| Testosterone | 50 | <0.1 | <0.1 |

| This compound (intact) | 5 | <0.1 | <0.1 |

Note: The data in this table is illustrative and not based on experimental results for this compound.

Allosteric Modulation of Receptor Activity in Cell-Free Systems

Beyond direct binding to the active site, some molecules can act as allosteric modulators, binding to a different site on the receptor and altering its response to the primary ligand. It is theoretically possible that this compound could act as an allosteric modulator of the androgen receptor. In a cell-free system, this could be investigated by measuring the transcriptional activity of the AR in the presence of a known agonist (like DHT) with and without the addition of this compound. An enhancement or inhibition of the DHT-induced activity would suggest allosteric modulation. To date, no studies have been published to indicate that this compound functions as an allosteric modulator of the androgen receptor.

Interactions with Metabolic Enzymes (In Vitro)

The metabolic fate of testosterone and its esters is governed by a series of enzymatic reactions. The ethylthioacetate ester would first need to be cleaved to release active testosterone. Subsequently, testosterone itself is a substrate for several key enzymes involved in steroid biosynthesis and metabolism.

CYP17A1 (17α-hydroxylase/17,20-lyase): This enzyme is crucial for the biosynthesis of androgens from progestins. nih.govacs.orgnih.gov It catalyzes two key reactions: the hydroxylation of pregnenolone (B344588) and progesterone at the 17α position, and the subsequent cleavage of the C17-20 bond to produce dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577), respectively. nih.govacs.org As this compound is a derivative of testosterone, it would be a downstream product of the pathway involving CYP17A1, rather than a direct substrate or inhibitor in its ester form. The active form, testosterone, is produced from androstenedione, a product of CYP17A1 activity. nih.gov

17β-Hydroxysteroid Dehydrogenases (17β-HSDs): This family of enzymes is responsible for the interconversion of 17-ketosteroids and 17β-hydroxysteroids. wikipedia.org Specifically, 17β-HSD type 3 is the primary enzyme in the testes that converts androstenedione to testosterone. nih.govwikipedia.org Conversely, other isoforms, such as 17β-HSD type 2, can oxidize testosterone back to the less potent androstenedione in peripheral tissues. nih.goved.ac.uk Testosterone is a key substrate for these enzymes, and its levels are tightly regulated by their activity. wikipedia.orgnih.govendocrine-abstracts.org

5α-reductase: This enzyme is responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT), in tissues such as the prostate gland, skin, and hair follicles. wikipedia.orgwikipedia.orgnih.gov There are two main isoenzymes, type 1 and type 2. nih.gov This conversion is a critical step in androgen action in many target tissues, as DHT has a higher binding affinity for the androgen receptor than testosterone. nih.gov The inhibition of 5α-reductase is a therapeutic strategy for conditions like benign prostatic hyperplasia and male pattern baldness. wikipedia.orgmeridianvalleylab.comnih.gov

While no specific data exists for this compound, studies on other steroid derivatives have shown that modifications to the steroid nucleus can lead to inhibitory or activating effects on these metabolic enzymes. For instance, various synthetic steroids have been developed as inhibitors of 5α-reductase and CYP17A1 for therapeutic purposes. wikipedia.orgnih.gov The thioester group in this compound is a unique feature. Thioesters are known to be reactive acylating agents in other biological contexts, but whether this could translate to a direct interaction with these enzymes before hydrolysis is unknown. wikipedia.orglibretexts.org

The kinetics of enzymes like 17β-HSD and 5α-reductase are often studied using Michaelis-Menten kinetics to determine key parameters such as Km (substrate concentration at half-maximal velocity) and Vmax (maximal reaction velocity). wikipedia.orglibretexts.org These parameters for testosterone have been well-characterized in various systems. For example, the conversion of testosterone to DHT by 5α-reductase is an irreversible reaction that follows Michaelis-Menten kinetics. wikipedia.org The reaction requires the cofactor NADPH. wikipedia.orgwikipedia.org Any compound that interferes with the binding of the substrate (testosterone) or the cofactor could modulate the enzyme's activity. Without experimental data, the impact of this compound on the cofactor binding and reaction kinetics of these enzymes remains speculative.

| Enzyme | Role in Testosterone Metabolism | Cofactor | Effect of Interaction |

|---|---|---|---|

| CYP17A1 | Upstream in the biosynthesis pathway (produces precursors to testosterone). nih.govacs.org | NADPH | Testosterone is a product of the pathway, not a direct substrate. nih.gov |

| 17β-HSD | Interconverts testosterone and the less potent androstenedione. wikipedia.org | NAD(P)H/NAD(P)+ | Testosterone is a primary substrate. wikipedia.orgnih.gov |

| 5α-reductase | Converts testosterone to the more potent dihydrotestosterone (DHT). wikipedia.orgnih.gov | NADPH | Testosterone is the substrate for the production of DHT. wikipedia.orgnih.gov |

Protein Binding Dynamics (In Vitro/Acellular)

In the bloodstream, testosterone is primarily transported bound to proteins, which affects its bioavailability. numberanalytics.com Only the small fraction of unbound, or "free," testosterone is considered biologically active. youtube.com

Sex Hormone-Binding Globulin (SHBG): Approximately 44-70% of circulating testosterone is tightly bound to SHBG, a glycoprotein (B1211001) produced mainly in the liver. wikipedia.orgnih.gov SHBG binds androgens with high affinity, with the relative binding affinity being DHT > testosterone > androstenediol (B1197431) > estradiol. wikipedia.org This tight binding regulates the amount of free testosterone available to tissues. youtube.comnih.gov The affinity of various steroids for SHBG is a critical determinant of their biological activity. Genetic variations in SHBG can affect its binding affinity and concentration, thereby influencing free testosterone levels. endocrine-abstracts.org

Albumin: About 53-55% of testosterone is loosely bound to albumin, the most abundant protein in plasma. nih.govnih.govhealthengine.com.au Due to its high concentration and the low-affinity, high-capacity nature of its binding, albumin acts as a readily available reservoir for testosterone. numberanalytics.comnih.gov The binding of testosterone to albumin is non-specific and occurs at multiple sites. nih.govresearchgate.net

The ethylthioacetate ester of testosterone would likely have different binding characteristics to SHBG and albumin compared to testosterone itself. However, as the ester is expected to be rapidly hydrolyzed in the plasma, the binding dynamics would primarily be governed by the released testosterone.

| Transport Protein | Approximate Percentage of Bound Testosterone | Binding Affinity | Biological Significance |

|---|---|---|---|

| Sex Hormone-Binding Globulin (SHBG) | 44-70% wikipedia.orgnih.gov | High | Tightly regulates the bioavailability of free testosterone. youtube.comnih.gov |

| Albumin | 53-55% nih.govnih.gov | Low | Acts as a large, readily available reservoir of testosterone. numberanalytics.comhealthengine.com.au |

Equilibrium Dialysis and Ultracentrifugation for Binding Affinity Determination

Equilibrium dialysis and ultracentrifugation are standard methods used to determine the binding affinity of compounds to plasma proteins such as albumin and sex hormone-binding globulin (SHBG). These techniques allow for the quantification of the bound and unbound fractions of a substance, from which association constants (Ka) can be calculated. However, no studies employing these methods for this compound have been found.

Impact of Binding on In Vitro Stability and Bioavailability (acellular context)

The extent of protein binding significantly influences a compound's stability and its availability to interact with target tissues. Generally, the esterification of testosterone is known to alter its pharmacokinetic profile. The specific nature of the ester group can affect its hydrolysis rate and affinity for binding proteins. Thioesters, as a class, possess unique chemical properties that can influence their stability and reactivity. However, without specific experimental data for this compound, any discussion on the impact of its binding on stability and acellular bioavailability would be speculative.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separations

Chromatographic techniques are fundamental to the separation of testosterone (B1683101) ethylthioacetate from other related steroids and interfering substances prior to detection.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of testosterone esters. Method development often involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve the desired separation and sensitivity.

A common approach for the analysis of testosterone and its esters is reverse-phase HPLC, frequently utilizing a C18 column. For instance, a method for separating testosterone and 1-testosterone employed an Ascentis® Express C18 column (10 cm x 4.6 mm I.D., 2.7 μm particles) with a mobile phase of water and methanol (B129727) (20:80, v/v) at a flow rate of 1 mL/min. sigmaaldrich.com Detection was carried out using a UV detector at 240 nm. sigmaaldrich.com

Another rapid HPLC method developed for the quantitation of hydroxylated testosterone metabolites used a Hypersil BDS C18 analytical column (10 cm x 0.46 cm) with a gradient mobile phase. nih.gov The total run time for separating eight metabolites was just 15 minutes, with UV detection providing linearity between 300 ng/ml and 10 µg/ml. nih.gov For more complex matrices, two-dimensional HPLC (2D-HPLC) can be employed to enhance sample purity and throughput, as demonstrated in the analysis of underivatized urinary steroids. nih.gov

The following table summarizes typical HPLC parameters for testosterone analysis:

| Parameter | Details | Source |

| Column | Ascentis® Express C18, 10 cm x 4.6 mm, 2.7 µm | sigmaaldrich.com |

| Mobile Phase | Water:Methanol (20:80) | sigmaaldrich.com |

| Flow Rate | 1.0 mL/min | sigmaaldrich.com |

| Detector | UV at 240 nm | sigmaaldrich.com |

| Column Temp | 35 °C | sigmaaldrich.com |

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of steroid hormones. restek.com Due to the high molecular weight of these compounds, high operating temperatures (often exceeding 300°C) are necessary. restek.com To improve chromatographic performance and prevent thermal degradation, derivatization is a common practice. restek.com

For example, a method for determining testosterone in human hair involved derivatization with heptafluorobutyric anhydride (B1165640). dss.go.th The analysis was performed using GC-MS with selected ion monitoring (SIM) for quantification. dss.go.th Comprehensive two-dimensional GC (GCxGC) offers even greater separation capabilities and has been used to detect synthetic testosterone use by analyzing urinary steroids. nih.gov This advanced technique can reduce the need for extensive sample cleanup. nih.gov

Key aspects of GC-based methods include:

High-temperature operation: Necessary to elute high molecular weight steroids. restek.com

Derivatization: Improves volatility and thermal stability. restek.comdss.go.th

Specialized detectors: Mass spectrometry is commonly used for its specificity and sensitivity. restek.comdss.go.th

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve significantly higher resolution, sensitivity, and faster analysis times compared to traditional HPLC. ijsrtjournal.com The increased pressure required for UPLC systems allows for more efficient separations. ijsrtjournal.com

UPLC systems are holistically designed for low system and dwell volume to maximize the benefits of small particle technology. ijsrtjournal.com This technology has been successfully applied to the analysis of testosterone, providing enhanced resolution to separate it from its isomers, such as epitestosterone. chromatographyonline.com For instance, a UPLC method using a Kinetex 1.7 µm C18 core-shell column demonstrated efficient separation of testosterone and epitestosterone. chromatographyonline.com UPLC is particularly advantageous for quantifying low levels of testosterone, as it offers a lower limit of quantitation (LLOQ) compared to many immunoassays. nih.govnih.gov

| Feature | HPLC | UPLC | Source |

| Particle Size | 3-5 µm | < 2 µm | ijsrtjournal.com |

| Pressure | Lower | Higher (~15,000 psi) | ijsrtjournal.com |

| Analysis Time | Longer | Shorter | ijsrtjournal.com |

| Resolution | Good | Higher | ijsrtjournal.com |

Mass Spectrometry Based Quantification

Mass spectrometry (MS) is the gold standard for the quantification of testosterone and its esters due to its high specificity and sensitivity. endocrine-abstracts.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry. nih.govdiva-portal.org This technique is widely recognized for its reliability in steroid analysis. endocrine-abstracts.orgnih.gov

Method optimization for LC-MS/MS analysis of testosterone ethylthioacetate involves several key steps:

Sample Preparation: This often includes protein precipitation and liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix. nih.govnih.gov A two-step LLE process has been shown to be effective for serum samples. nih.gov

Chromatographic Separation: A robust LC method is crucial to separate the analyte from isomers and other interfering compounds before it enters the mass spectrometer. diva-portal.orgfishersci.com

Mass Spectrometry Parameters: Optimization of parameters such as ionization source settings (e.g., electrospray ionization - ESI), collision energies, and selected reaction monitoring (SRM) transitions is essential for achieving high sensitivity and specificity. nih.gov For testosterone, SRM transitions like m/z 289 → 97 and 289 → 109 are commonly used. nih.gov

The development of UPLC-MS/MS methods has further improved the quantification of low testosterone concentrations, offering lower limits of quantitation than traditional immunoassays. nih.govnih.govannlabmed.org

While LC-MS/MS is highly sensitive, the ionization efficiency of neutral steroids like testosterone can be poor. nih.govresearchgate.net Derivatization is a chemical modification technique used to introduce a charged or easily ionizable group onto the analyte molecule, thereby significantly enhancing its signal in the mass spectrometer. nih.govresearchgate.net

Several derivatization strategies have been developed to improve the sensitivity of testosterone detection:

Introducing a Permanent Charge: Reagents that introduce a permanently charged moiety, such as a quaternary ammonium (B1175870) group, can dramatically increase the ESI-MS/MS sensitivity. A novel quaternary aminooxy (QAO) reagent has been shown to react with the ketone functionality of testosterone, enabling detection at the sub-picogram per milliliter level. nih.gov

Improving Ionization Efficiency: Derivatization can make non-polar compounds more amenable to ionization by ESI. researchgate.net

GC-MS Derivatization: In the context of GC-MS, derivatization is essential for making the steroids volatile and thermally stable. Common derivatizing agents include heptafluorobutyric anhydride. dss.go.th

The use of derivatization has been instrumental in pushing the limits of detection for testosterone and its esters, allowing for accurate measurement in samples with very low concentrations. nih.gov

No Scientific Data Found for "this compound"

Following a comprehensive search of scholarly articles, peer-reviewed journals, and reputable scientific databases, no scientific information or research data could be found for a compound named "this compound."

This absence of information in the scientific literature prevents the creation of a factually accurate and research-based article on the advanced analytical methodologies for its detection and quantification as requested. The specific data required to populate the outlined sections, including details on mass spectrometry transitions, isotope ratio analysis, electrochemical sensing, and sample preparation, is not available for a compound with this name.

It is possible that "this compound" may be an incorrect name, a highly obscure or novel compound not yet described in published research, or a synonym not recognized in standard chemical and scientific databases.

Therefore, the requested article focusing on the analytical chemistry of "this compound" cannot be generated. To proceed, a valid and scientifically documented compound name would be required.

Sample Preparation and Matrix Effects in Analytical Contexts

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Sample preparation is a critical step in the analytical workflow, aimed at isolating the analyte of interest from interfering matrix components. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly utilized for this purpose in the analysis of anabolic androgenic steroids (AAS).

Solid-Phase Extraction (SPE) is a preferred technique due to its efficiency, selectivity, and potential for automation. The optimization of an SPE method involves several key steps to ensure high recovery of the analyte and effective removal of interferences. sigmaaldrich.com The choice of sorbent is paramount and is dictated by the physicochemical properties of this compound and the sample matrix. For testosterone esters, which are non-polar compounds, reversed-phase sorbents like C18 or polymeric sorbents are often employed. sigmaaldrich.comnih.gov

A generic SPE method for a testosterone ester from a non-biological matrix, such as an oil-based supplement, would typically involve the following optimized steps:

Conditioning: The SPE cartridge is treated with a solvent like methanol to activate the sorbent. sigmaaldrich.com

Equilibration: The sorbent is then equilibrated with a solution that mimics the sample matrix to maximize analyte retention. sigmaaldrich.com

Sample Loading: The sample, often diluted in a suitable solvent, is passed through the cartridge at an optimized flow rate. thermofisher.com

Washing: This step is crucial for removing co-extracted interferences. A series of wash solutions with increasing solvent strength may be used to selectively elute impurities while retaining the analyte. thermofisher.com

Elution: A strong organic solvent is used to desorb the this compound from the sorbent. sigmaaldrich.com

For instance, in the optimization of an SPE method for testosterone, various strengths of methanol in water were tested to determine the ideal wash and elution solutions. It was found that 50% methanol could serve as a washing solution, while 90% methanol was effective for eluting testosterone. thermofisher.com

Liquid-Liquid Extraction (LLE) offers a simpler, albeit often less selective, alternative to SPE. The optimization of LLE hinges on the selection of an appropriate extraction solvent that has a high affinity for this compound and is immiscible with the sample matrix. For the extraction of testosterone esters from aqueous solutions or serum, non-polar solvents like diethyl ether, ethyl acetate (B1210297), or a mixture thereof have been shown to be effective. diva-portal.org In a study on testosterone esters in serum, extraction with either tert-butylmethylether or a diethyl ether/ethyl acetate mixture yielded satisfactory results. diva-portal.org

The efficiency of LLE can be enhanced by optimizing parameters such as the solvent-to-sample volume ratio, extraction time, and pH of the aqueous phase to ensure the analyte is in a neutral, more extractable form.

Minimizing Matrix Interferences in Complex Non-Biological Matrices

Complex non-biological matrices, such as dietary supplements or seized preparations, often contain a multitude of compounds that can interfere with the accurate quantification of this compound. These matrix effects can manifest as signal suppression or enhancement in chromatographic and mass spectrometric analyses.

Several strategies can be employed to mitigate matrix interferences:

Dilution: A straightforward approach is to dilute the sample with a suitable solvent. fastercapital.com This reduces the concentration of interfering compounds, thereby minimizing their impact on the analysis. fastercapital.com

Matrix Matching: Preparing calibration standards in a matrix that closely resembles the sample matrix can help to compensate for matrix effects. libretexts.org

Advanced Cleanup Techniques: In addition to SPE, other cleanup methods can be utilized. For example, in the analysis of anabolic steroids in animal oil, an enhanced matrix removal lipid (EMR-Lipid) cleanup was developed, which effectively removed unwanted matrix co-extractives while maintaining good analyte recovery. rsc.org

Instrumental Approaches: Techniques such as background correction in atomic absorption spectroscopy can be used to subtract signals arising from the matrix. 50megs.com In liquid chromatography-mass spectrometry (LC-MS), the use of specific acquisition modes like multiple reaction monitoring (MRM) enhances selectivity and reduces the impact of matrix interferences. diva-portal.org

The following table summarizes common matrix interferences and mitigation strategies:

| Type of Interference | Description | Mitigation Strategy | Citation |

| Spectral Interference | Overlapping absorption or emission lines from matrix components. | Use of alternate wavelengths, smaller slit widths, or background correction. | libretexts.org |

| Chemical Interference | Formation of stable compounds between the analyte and matrix components. | Increasing atomization temperature, using releasing or protecting agents. | libretexts.org |

| Ionization Interference | Alteration of the analyte's ionization equilibrium in the presence of easily ionized matrix elements. | Addition of an ionization suppressor. | libretexts.org |

| Physical Interference | Differences in viscosity or surface tension between samples and standards affecting sample introduction. | Matching the matrix composition of samples and standards, dilution. | slideshare.net |

Quality Control and Validation in Analytical Methodologies

To ensure the reliability and accuracy of analytical data, the methods used for the quantification of this compound must be rigorously validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. unibuc.ro The key validation parameters are discussed below.

Linearity demonstrates the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. longdom.org This is typically assessed by analyzing a series of standards at different concentrations and evaluating the resulting calibration curve. The coefficient of determination (R²) is a key metric, with a value greater than 0.99 generally considered acceptable. longdom.orgresearchgate.net For the analysis of testosterone undecanoate, linearity was established over a concentration range of 20-60 ppm with an R² value greater than 0.99. longdom.org

Accuracy refers to the closeness of the measured value to the true value. researchgate.net It is often determined by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The percentage recovery is then calculated. For an analytical method to be considered accurate, the recovery should typically fall within a predefined range, such as 98.0% to 102.0%. researchgate.net In a validation study for testosterone undecanoate, recovery was found to be between 98.87% and 100.02%. researchgate.net

Precision is the measure of the agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. unibuc.ro It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For testosterone undecanoate, the RSD for repeatability and intermediate precision were 0.26% and 0.19%, respectively, which are within acceptable limits. longdom.org

The table below provides a summary of acceptance criteria for these validation parameters based on a study of testosterone enanthate:

| Parameter | Acceptance Criteria | Example Result | Citation |

| Linearity (R²) | > 0.99 | 0.9996 | arlok.com |

| Accuracy (% Recovery) | Within 5.0% of the expected result | 100.4% - 102.5% | arlok.com |

| Precision (% RSD) | ≤ 2.0% | 1.1% | arlok.com |

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.gov The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.gov

These limits are crucial for determining the sensitivity of an analytical method. They are typically established by analyzing a series of low-concentration samples and are often defined based on the signal-to-noise ratio (S/N), with an S/N of 3 for LOD and 10 for LOQ being common. nih.gov In the development of a GC-MS/MS method for testosterone, the LOD and LOQ were found to be 1.0 ng/mL and 2.5 ng/mL, respectively. nih.gov For the analysis of testosterone cypionate impurities, the LOD and LOQ were in the range of 0.0351 µg/mL to 0.0359 µg/mL and 0.1171 µg/mL to 0.1198 µg/mL, respectively. semanticscholar.org

The following table presents LOD and LOQ values for testosterone from a GC-MS/MS study:

| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Citation |

| Testosterone | 1.0 | 2.5 | nih.gov |

| Dihydrotestosterone (B1667394) | 1.0 | 2.5 | nih.gov |

| Estrone | 2.5 | 5 | nih.gov |

Historical and Evolving Research Landscape

Evolution of Synthetic Approaches to Steroid Esters

The synthesis of testosterone (B1683101) itself was a landmark achievement in the 1930s, with Adolf Butenandt and Leopold Ruzicka independently accomplishing this feat, earning them the Nobel Prize in Chemistry in 1939. google.comchemicalbook.com This paved the way for the development of various testosterone esters. The primary motivation for esterification was to modify the pharmacokinetic properties of the parent hormone, aiming for more stable and sustained-release formulations. google.com

Early methods for the synthesis of testosterone esters, such as testosterone acetate (B1210297), involved the reaction of testosterone with an acylating agent like acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270). chemicalbook.com A general procedure for the synthesis of testosterone esters involves dissolving testosterone in a suitable solvent like pyridine, cooling the solution, and then adding the corresponding acyl anhydride or acyl chloride dropwise. chemicalbook.com The reaction mixture is typically stirred overnight, followed by extraction and purification steps to yield the desired ester. chemicalbook.com

The synthesis of thioesters, such as testosterone ethylthioacetate, follows similar principles of organic chemistry. General methods for thioester synthesis include the reaction of an acid chloride with a thiol salt or the condensation of a carboxylic acid and a thiol using a dehydrating agent. google.com While a specific, detailed synthesis for this compound is not widely published in mainstream literature, a plausible route would involve the reaction of a testosterone derivative with an ethylthioacetylating agent.

The table below summarizes key milestones in the synthesis of testosterone and its esters.

| Year | Milestone | Key Researchers/Contributors | Significance |

| 1935 | First isolation and synthesis of testosterone. google.comchemicalbook.com | Butenandt, Ruzicka | Enabled the therapeutic use and further chemical modification of testosterone. |

| 1950s | Development of longer-acting testosterone esters. | Various pharmaceutical companies | Improved therapeutic profiles with less frequent administration. |

| General | Established methods for ester and thioester synthesis. | Various chemists | Provided the foundational chemistry for creating a wide array of steroid esters. |

Advancements in Analytical Techniques for Complex Chemical Entities

The ability to accurately identify and quantify testosterone and its esters, including thioester derivatives, is crucial for research and various applications. Over the decades, analytical techniques have evolved significantly.

Initially, methods for separating testosterone esters from their hydrolysis products relied on techniques like column chromatography using materials such as infusorial earth. nih.gov However, these methods could be time-consuming.

The advent of modern analytical techniques has revolutionized the analysis of steroid esters. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and widely used method for the determination of testosterone esters in various biological matrices. nih.gov This technique offers high sensitivity and specificity, allowing for the detection of intact steroid esters. nih.govresearchgate.net The optimization of LC-MS/MS methods involves selecting appropriate columns (e.g., C18 columns), mobile phases, and mass spectrometric parameters to achieve the desired separation and detection of multiple analytes in a single run. nih.gov

Another significant advancement is the use of derivatization techniques to enhance the sensitivity of detection. For instance, the preparation of oxime derivatives of testosterone esters can increase their sensitivity in LC-MS/MS analysis. researchgate.net

The table below highlights the evolution of analytical techniques for testosterone esters.

| Technique | Description | Advantages |

| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. nih.gov | Basic separation capability. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High resolution, but often requires derivatization. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of compounds in a liquid phase followed by highly specific mass detection. nih.gov | High sensitivity, specificity, and ability to analyze a wide range of compounds without derivatization. nih.govresearchgate.net |

Emerging Paradigms in Steroid Biochemical Research (non-clinical)

Non-clinical biochemical research on steroid esters, including thioester derivatives, is focused on understanding their fundamental biological properties and mechanisms of action. A key area of investigation is their interaction with enzymes and receptors.

One important aspect is the enzymatic hydrolysis of steroid esters. In the body, esterified androgens are typically inactive until the ester bond is cleaved by esterases, releasing the active testosterone. The rate of this hydrolysis is a critical determinant of the compound's duration of action. google.com In vitro studies using various tissue preparations can be employed to investigate the enzymatic cleavage of different steroid esters. googleapis.com

Research into thioester-containing molecules in biochemistry has revealed their unique chemical properties. Thioesters are known to be more reactive than their oxygen-containing ester counterparts but can remain stable in aqueous environments at neutral pH. googleapis.com The hydrolysis of thioesters can be studied using spectrophotometric assays, which measure the release of the thiol component. nih.gov The enzymatic hydrolysis of thioester-containing phospholipids (B1166683) by enzymes like phospholipase A1 has been investigated, providing insights into how these molecules are processed in biological systems. nih.gov

Challenges and Future Directions in Esterified Androgen Research (non-clinical)

Despite significant progress, several challenges and exciting future directions remain in the non-clinical research of esterified androgens like this compound.

Challenges:

Predicting In Vivo Behavior from In Vitro Data: Extrapolating findings from in vitro studies, such as enzymatic hydrolysis rates, to predict the in vivo behavior of a novel esterified androgen remains a complex task. The physiological environment is far more intricate than a controlled laboratory setting.

Developing Selective Androgen Receptor Modulators (SARMs): A significant goal in androgen research is the development of SARMs that exhibit tissue-selective anabolic effects while minimizing androgenic side effects. nih.gov Designing esterified androgens that can be selectively activated in target tissues is a promising but challenging approach.

Limited Research on Thioester Androgens: Compared to their oxygen-ester counterparts, thioester derivatives of androgens are less studied. More research is needed to understand their unique biochemical properties and potential as therapeutic agents.

Future Directions:

Advanced In Vitro Models: The development and utilization of more sophisticated in vitro models, such as 3D cell cultures and organ-on-a-chip systems, could provide more accurate predictions of the in vivo behavior of novel esterified androgens.

Computational Modeling and Simulation: The use of computational tools, including molecular docking and molecular dynamics simulations, can aid in the rational design of new esterified androgens with desired properties by predicting their interactions with enzymes and receptors.

Exploring Novel Ester Moieties: There is potential for discovering novel ester and thioester moieties that can confer unique and advantageous pharmacokinetic and pharmacodynamic profiles to testosterone.

Focus on Intracrine and Paracrine Signaling: Future research will likely focus more on the local (intracrine and paracrine) effects of androgens and their esters within specific tissues, moving beyond just systemic concentrations. nih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Testosterone ethylthioacetate in laboratory settings?

- Methodological Answer : Synthesis optimization involves controlled heating (e.g., 105–110°C for 10 hours) and monitoring reaction yields via distillation parameters (e.g., boiling point, refractive index). Purity validation requires gas chromatography (GC) or nuclear magnetic resonance (NMR) to confirm structural integrity, as demonstrated in ethylthioacetate synthesis studies . For reproducibility, experimental protocols must detail solvent systems, stoichiometry, and purification steps, adhering to guidelines for reporting synthetic procedures .

Q. What analytical techniques are recommended for characterizing this compound's chemical structure and purity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and GC-MS are critical for structural elucidation, particularly for sulfur-containing derivatives. For example, GC-MS chromatograms of trimethylsilyl (TMS) derivatives can identify carboxylation products in electrochemical systems . Purity assessment should include melting point analysis, thin-layer chromatography (TLC), and comparison with standardized reference data (e.g., NIST Chemistry WebBook for spectral libraries) .

Q. How do nitrogen and sulfur sources influence the production of this compound in biological systems?

- Methodological Answer : In yeast-based systems, yeast assimilable nitrogen (YAN) concentrations around 250 mg/L maximize ethylthioacetate production, while pantothenic acid modulates methionine-derived pathways. Researchers should design factorial experiments to test nitrogen (e.g., ammonium sulfate) and sulfur (e.g., sulfate, cysteine) variables, using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS for volatile compound quantification .

Advanced Research Questions

Q. What experimental designs are suitable for resolving contradictory data on this compound's stability in oxidative environments?

- Methodological Answer : Contradictions in oxidative stability (e.g., susceptibility to singlet oxygen [¹O₂]) require controlled competition assays. For instance, incubating this compound with ¹O₂ generators (e.g., methylene blue/light systems) and measuring residual activity via kinetic assays can clarify degradation pathways. Parallel studies using isotopically labeled analogs (e.g., ¹³C-methionine) may identify oxidation byproducts .

Q. How can computational modeling enhance the prediction of this compound's reactivity in catalytic systems?

- Methodological Answer : Density functional theory (DFT) simulations can model reaction pathways, such as carboxylation in iron/pyrrhotite/sulfide electrochemical systems. Researchers should validate predictions with experimental data (e.g., GC-MS profiles of TMS derivatives) and correlate electronic parameters (e.g., HOMO-LUMO gaps) with observed product distributions .

Q. What statistical approaches are appropriate for analyzing multifactorial impacts on this compound biosynthesis?

- Methodological Answer : Multivariate analysis (e.g., ANOVA with Tukey’s post hoc test) is essential for datasets involving nitrogen, sulfur, and cofactor variables. For small sample sizes, non-parametric tests (e.g., Kruskal-Wallis) mitigate skewed distributions. Power analysis should precede experiments to determine sample sizes, ensuring statistical validity .

Q. How can interdisciplinary approaches clarify this compound's role in prebiotic chemistry or environmental systems?

- Methodological Answer : Combining microbial metabolism studies (e.g., sulfate-reducing bacteria) with geochemical simulations (e.g., hydrothermal vent conditions) can trace sulfur incorporation pathways. Researchers should integrate metabolomics (LC-MS/MS) and isotopic labeling (³⁴S) to map metabolic fluxes in model systems .

Ethical and Reproducibility Considerations

- Data Transparency : Raw datasets (e.g., chromatograms, kinetic curves) must be archived in supplementary materials with metadata (e.g., instrument settings, calibration curves) to enable replication .

- Ethical Reporting : Avoid selective data presentation; conflicting results (e.g., oxidative stability vs. degradation) should be discussed in the context of methodological limitations (e.g., reagent purity, ambient O₂ levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.